Ortho-Isopropenyl vs. Ortho-Isopropyl Substitution: Key Physicochemical Divergence
The introduction of a double bond in the ortho-isopropenyl group of the target compound, (2-(Prop-1-en-2-yl)phenyl)methanol, markedly alters its physicochemical profile compared to the saturated analog, 2-isopropylbenzyl alcohol. This difference is quantified by their respective partition coefficients (LogP), a critical parameter for predicting behavior in biological systems and material formulations. The target compound exhibits a LogP of 2.212 [1], while the saturated analog is reported with a higher LogP of 2.3023 [2]. This difference, while seemingly small, reflects the decreased hydrophobicity conferred by the sp² hybridized carbons of the isopropenyl group compared to the sp³ hybridized carbons of the isopropyl group. Such a shift influences solubility, membrane permeability, and phase partitioning in complex mixtures [3].
| Evidence Dimension | Octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 2.212 (Predicted) |
| Comparator Or Baseline | 2-Isopropylbenzyl alcohol: LogP = 2.3023 |
| Quantified Difference | ΔLogP = 0.0903 (comparator is more hydrophobic) |
| Conditions | Computational prediction / database values |
Why This Matters
This quantitative difference in lipophilicity validates that the target compound is not a direct, property-equivalent substitute for its saturated analog, impacting its suitability in applications where precise hydrophobicity is critical, such as drug design or formulation science.
- [1] Chemsrc. (2024). (2-(丙-1-烯-2-基)苯基)甲醇. Compound Datasheet. CAS 180092-32-4. View Source
- [2] Yybyy Chemical. (n.d.). (2-异丙基苯基)甲醇. Compound Datasheet. CAS 21190-34-1. View Source
- [3] Leo, A., Hansch, C., & Elkins, D. (1971). Partition coefficients and their uses. Chemical Reviews, 71(6), 525-616. View Source
